L-Threonylglycyl-L-valyl-L-valine

Description

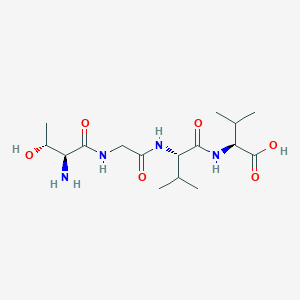

Structure

2D Structure

3D Structure

Properties

CAS No. |

798540-77-9 |

|---|---|

Molecular Formula |

C16H30N4O6 |

Molecular Weight |

374.43 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C16H30N4O6/c1-7(2)12(15(24)20-13(8(3)4)16(25)26)19-10(22)6-18-14(23)11(17)9(5)21/h7-9,11-13,21H,6,17H2,1-5H3,(H,18,23)(H,19,22)(H,20,24)(H,25,26)/t9-,11+,12+,13+/m1/s1 |

InChI Key |

IBLPQJQMGLDPFH-IXOXFDKPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C(C)O)N |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis and Derivatization of L Threonylglycyl L Valyl L Valine

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for L-Threonylglycyl-L-valyl-L-valine

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. luxembourg-bio.com For a sterically hindered sequence like Thr-Gly-Val-Val, optimization of the standard protocol is crucial to ensure high purity and yield. luxembourg-bio.comgyrosproteintechnologies.com

Coupling Reagent Selection and Reaction Condition Optimization

The formation of the peptide bond between the two C-terminal valine residues is a critical and potentially low-yielding step due to steric hindrance. The choice of coupling reagent is therefore paramount.

High-Efficiency Reagents : For such challenging couplings, highly efficient aminium/uronium or phosphonium (B103445) salt-based reagents are preferred. sigmaaldrich.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are known to facilitate rapid and complete couplings, even for sterically hindered amino acids. sigmaaldrich.comcreative-peptides.commesalabs.com COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another powerful reagent that offers high coupling efficiency and improved safety. bachem.com

Reaction Conditions : To overcome the steric hindrance of the Val-Val coupling, extended coupling times or double coupling strategies are often employed. gyrosproteintechnologies.com The use of high-shear mixing during synthesis has also been shown to accelerate reaction kinetics and improve efficiency. researchgate.net Microwave-assisted SPPS can also significantly reduce reaction times and improve the purity of difficult sequences. rsc.org The selection of a suitable base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also critical to minimize side reactions like racemization. bachem.com

| Coupling Reagent | Key Features | Typical Application |

|---|---|---|

| HATU | High reactivity, suitable for hindered couplings. sigmaaldrich.com | Coupling of the final Valine and subsequent amino acids. |

| HCTU | More reactive than HBTU, good for routine synthesis. sigmaaldrich.com | General coupling steps in the sequence. |

| COMU | High efficiency, safer alternative to HOBt/HOAt-based reagents. bachem.com | Microwave-assisted SPPS and sterically hindered couplings. mesalabs.combachem.com |

| DIC/Oxyma | Reduces racemization and improves efficiency. bachem.comamericanpeptidesociety.org | Cost-effective option for less hindered couplings like Glycine (B1666218). |

Resin Selection and Loading Strategies

The choice of resin and the method of attaching the first amino acid (L-valine) are critical for a successful synthesis. biosynth.com

Resin Type : For the synthesis of a C-terminal carboxylic acid peptide like this compound, Wang resin is a common choice. appliedpolytech.comresearchgate.net However, for sequences prone to aggregation, a PEG (polyethylene glycol) based resin like NovaSyn® TGA can be advantageous due to its more hydrophilic nature. du.ac.in To minimize diketopiperazine formation, which can occur after the dipeptide stage (Gly-Val), a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. researchgate.netmerckmillipore.com This resin allows for mild cleavage conditions that preserve the side-chain protecting groups if needed. merckmillipore.com

Loading Strategies : The first amino acid, Fmoc-L-Valine-OH, can be loaded onto the resin using standard procedures. For Wang resin, this typically involves activation with a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). peptide.com To avoid potential racemization and side reactions during loading, using pre-loaded resins, such as Fmoc-L-Val-Wang resin or Fmoc-L-Val-2-CTC resin, is a more reliable approach. appliedpolytech.commerckmillipore.com A lower loading capacity (0.1–0.2 mmol/g) is often beneficial for longer or more difficult sequences to reduce peptide aggregation. du.ac.in

| Resin Type | Advantages for Thr-Gly-Val-Val Synthesis | Considerations |

|---|---|---|

| Wang Resin | Standard for C-terminal peptide acids, high yields. appliedpolytech.comresearchgate.net | Esterification can be challenging; risk of diketopiperazine formation. appliedpolytech.com |

| 2-Chlorotrityl (2-CTC) Resin | Minimizes diketopiperazine formation; allows for mild cleavage. researchgate.netmerckmillipore.com | Extremely moisture sensitive. researchgate.net |

| NovaSyn® TGA (PEG-PS) | Improved swelling and solvation properties, good for aggregating sequences. du.ac.in | May have lower loading capacity. |

Cleavage and Deprotection Techniques

The final step in SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. thermofisher.com For this compound, the threonine side chain is typically protected with a tert-butyl (tBu) group. luxembourg-bio.compeptide.com

A standard cleavage cocktail for Fmoc-based SPPS is a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS). sigmaaldrich.com A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. sigmaaldrich.com The tBu protecting group on threonine is efficiently removed by TFA. peptide.com The reaction is typically carried out for 2-4 hours at room temperature. thermofisher.com Following cleavage, the crude peptide is precipitated with cold diethyl ether. nih.gov

For peptides containing sensitive residues, more complex cleavage cocktails might be necessary to suppress side reactions. sigmaaldrich.com However, for the Thr-Gly-Val-Val sequence, the standard TFA/TIS/water cocktail is generally sufficient. sigmaaldrich.com

Solution-Phase Synthetic Approaches for this compound

While SPPS is dominant, solution-phase synthesis offers advantages for large-scale production and for obtaining highly pure peptides. This approach involves synthesizing the peptide in a stepwise manner in solution, with purification of the intermediate fragments.

Coupling reagents used in solution-phase synthesis are similar to those in SPPS, with carbodiimides like DCC and DIC being common, often used with additives like HOBt to suppress racemization. americanpeptidesociety.orgpeptide.com Purification after each step is typically achieved by extraction and crystallization. acs.org Recent advances have led to protocols that minimize the need for chromatography, relying on extractions to purify intermediates. acs.org

Chemoenzymatic Synthesis Strategies for this compound and its Stereoisomers

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and stereospecificity of enzymatic reactions. This approach is particularly valuable for producing stereoisomers of the peptide.

Enzymes such as ligases can be used to form peptide bonds. For instance, a chemically synthesized dipeptide fragment could be enzymatically ligated to another dipeptide or amino acid. This method offers excellent control over the stereochemistry at the ligation site, which is a significant advantage over purely chemical methods where racemization can be a concern.

Enzymes from the ATP-grasp superfamily or engineered non-ribosomal peptide synthetases (NRPSs) are potential biocatalysts for the synthesis of short oligopeptides. mdpi.com These enzymes can be tailored through protein engineering to accept specific amino acid substrates, allowing for the synthesis of this compound or its diastereomers with high fidelity.

Directed Biosynthesis of this compound via Metabolic Engineering (e.g., microbial cell factories)

Directed biosynthesis using engineered microbial cell factories represents a sustainable and scalable alternative to chemical synthesis for peptide production. nih.gov This involves engineering the metabolism of microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce the desired peptide. acs.orgnih.gov

To produce this compound, a biosynthetic pathway would need to be constructed and introduced into a host organism. nih.gov This could involve:

Overproduction of Precursor Amino Acids : Engineering the host to enhance the production of L-threonine, glycine, and L-valine. researchgate.netnih.gov

Introduction of a Peptide Synthesizing System : Expressing a non-ribosomal peptide synthetase (NRPS) or a custom-designed enzymatic assembly line that specifically links the four amino acids in the correct sequence. mdpi.comnih.gov The modular nature of NRPSs makes them amenable to engineering for the production of novel peptide sequences. mdpi.com

Optimization of Expression and Fermentation : Fine-tuning gene expression levels and fermentation conditions to maximize the yield of the tetrapeptide. nih.govyoutube.com

This approach, while complex to develop, offers the potential for cost-effective and environmentally friendly large-scale production of this compound. nih.govyoutube.com

Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound structure is a powerful approach to understanding how its chemical features relate to its biological function. SAR studies involve the synthesis of a series of analogs where specific parts of the molecule are altered. This allows researchers to identify the key amino acid residues and functional groups responsible for its activity.

N-terminal and C-terminal Modifications

Modifications at the N-terminus (the free amino group of L-threonine) and the C-terminus (the free carboxyl group of the final L-valine) can significantly impact the peptide's properties. tiktok.comjpt.com These changes can influence its stability, charge, and how it interacts with biological targets. jpt.com

N-Terminal Modifications:

Acetylation: The addition of an acetyl group to the N-terminus removes the positive charge, which can mimic the structure of natural proteins and increase the peptide's stability by protecting it from degradation by aminopeptidases. sigmaaldrich.com

Biotinylation: Attaching a biotin (B1667282) molecule facilitates detection and purification in various assays. sigmaaldrich.com

Fluorescent Labeling: The conjugation of fluorescent tags like Dansyl or Fluorescein allows for the study of protein-protein interactions and cellular localization. sigmaaldrich.com

Lipidation: The attachment of a fatty acid, such as palmitic acid, can enhance cell permeability by increasing the peptide's hydrophobicity. sigmaaldrich.com

C-Terminal Modifications:

Amidation: Converting the C-terminal carboxylic acid to an amide neutralizes the negative charge. sigmaaldrich.comnih.gov This modification often increases the peptide's biological activity and stability by making it more resistant to enzymatic degradation. jpt.comnih.gov

Esterification: The formation of an ester at the C-terminus removes the negative charge and can be used in the development of prodrugs. jpt.com

Attachment of Reporter Groups: Similar to N-terminal modifications, molecules like p-Nitroanilide (pNA) or 7-amino-4-methylcoumarin (B1665955) (Amc) can be added to the C-terminus to create substrates for protease activity assays. jpt.com

Table 1: Examples of N-terminal and C-terminal Modifications for this compound Analogs

| Modification Type | Specific Modification | Purpose in SAR Studies |

| N-Terminal | Acetylation | Increase stability, mimic natural proteins sigmaaldrich.com |

| Biotinylation | Enable detection and purification sigmaaldrich.com | |

| Palmitic Acid Addition | Enhance cell permeability sigmaaldrich.com | |

| C-Terminal | Amidation | Increase stability and biological activity jpt.comnih.gov |

| Esterification | Remove charge, create prodrugs jpt.com | |

| p-Nitroanilide (pNA) Conjugation | Create protease substrates jpt.com |

Side Chain Derivatizations

The side chains of the amino acid residues in this compound offer numerous possibilities for chemical modification. khanacademy.org Derivatization of the threonine and valine side chains can probe their roles in biological activity.

Threonine Side Chain: The hydroxyl group of the threonine residue is a key site for modification. It can participate in hydrogen bonding, a crucial interaction in many biological systems. researchgate.net During solid-phase peptide synthesis (SPPS), this hydroxyl group is typically protected, often as a tert-butyl ether in Fmoc chemistry or a benzyl (B1604629) ether in Boc chemistry, to prevent unwanted side reactions. peptide.com For SAR studies, this hydroxyl group could be replaced with other functional groups to investigate the importance of its hydrogen bonding capability.

Valine Side Chain: The branched aliphatic side chains of valine are non-polar and contribute to the hydrophobic character of the peptide. nih.gov These residues are important for forming stable structural cores within proteins. nih.gov While the valine side chain is generally considered chemically inert and does not typically require protection during synthesis, its replacement with other hydrophobic or even hydrophilic residues can provide valuable information about the role of hydrophobicity in the peptide's function.

Incorporation of Non-Canonical Amino Acids and D-Amino Acids

A powerful strategy to enhance the properties of peptides is the incorporation of amino acids not found in the standard genetic code (non-canonical amino acids) or the use of D-isomers of the natural L-amino acids. nih.govnih.gov

Non-Canonical Amino Acids (ncAAs): The introduction of ncAAs can significantly expand the chemical diversity of this compound analogs. nih.govfrontiersin.org This can be achieved through chemical synthesis methods like SPPS, which is not limited by the ribosomal machinery and can incorporate a wide variety of unnatural side chains and backbone modifications. nih.govmdpi.com The use of ncAAs can lead to peptides with improved stability, novel functionalities, and altered pharmacological properties. nih.gov

D-Amino Acids: Replacing one or more of the L-amino acids with their D-counterparts can have dramatic effects. nih.govnih.gov Peptides containing D-amino acids are often more resistant to degradation by proteases, which can significantly increase their in vivo half-life. nih.govlifetein.com For example, adding D-amino acids to the termini of a peptide has been shown to confer almost complete resistance to degradation in serum. lifetein.com The incorporation of D-amino acids can also induce novel secondary structures that are not accessible with only L-amino acids. nih.gov However, it's important to note that introducing a D-amino acid can sometimes disrupt the secondary structure necessary for biological activity. nih.gov

Table 2: Research Findings on the Impact of Non-Canonical and D-Amino Acid Incorporation

| Modification Strategy | Key Finding | Reference |

| Incorporation of ncAAs | Can improve physicochemical and pharmacological diversity of peptides. | nih.gov |

| Chemical synthesis (SPPS) allows for a wider variety of ncAA incorporation compared to biological methods. | nih.gov | |

| Incorporation of D-Amino Acids | Increases resistance to proteolytic degradation. | nih.govlifetein.com |

| Can generate novel tertiary structures. | nih.gov | |

| Can sometimes disrupt necessary secondary conformations. | nih.gov |

Purification and Homogeneity Assessment of Synthetic this compound for Research Applications

After synthesis, it is imperative to purify the target peptide and rigorously assess its homogeneity to ensure that research findings are accurate and reproducible. creative-proteomics.com

The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . usp.orgnih.gov This technique separates the desired peptide from impurities based on hydrophobicity. By using a gradient elution, where the concentration of an organic solvent is gradually increased, peptides with different properties can be effectively separated. nih.gov Solid-phase extraction (SPE) with gradient elution has also emerged as a simple, economical, and efficient purification methodology. nih.gov For peptides obtained through SPPS, which often uses trifluoroacetic acid (TFA) for cleavage from the resin, a counterion exchange step may be necessary as TFA can be toxic in biological assays. mdpi.com

Once purified, the homogeneity of the this compound sample must be confirmed. Several analytical techniques are employed for this purpose:

Analytical RP-HPLC: This is used to determine the purity of the final product by showing a single, sharp peak corresponding to the target peptide. usp.org

Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass of this compound. creative-proteomics.com

Amino Acid Analysis: This technique verifies the amino acid composition and ratio in the purified peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and confirm the sequence and stereochemistry of the peptide.

The assessment of purity and homogeneity is a critical quality control step. Impurities or heterogeneity in a peptide sample can lead to misleading results in biological and functional studies. creative-proteomics.com For therapeutic applications, rigorous characterization is a regulatory requirement.

Table 3: Methods for Purification and Homogeneity Assessment

| Technique | Purpose |

| Purification | |

| Reverse-Phase HPLC (RP-HPLC) | Primary method for separating the target peptide from impurities. usp.orgnih.gov |

| Solid-Phase Extraction (SPE) | An alternative, efficient purification method. nih.gov |

| Homogeneity Assessment | |

| Analytical RP-HPLC | Determine the percentage purity of the sample. usp.org |

| Mass Spectrometry (e.g., MALDI-TOF) | Confirm the correct molecular weight. creative-proteomics.com |

| Amino Acid Analysis | Verify the amino acid composition. |

| NMR Spectroscopy | Confirm structure and sequence. |

Molecular Mechanisms and Biological Interactions of L Threonylglycyl L Valyl L Valine

Investigation of Receptor Binding Profiles of L-Threonylglycyl-L-valyl-L-valine

There is currently no available scientific literature detailing the receptor binding profiles of this compound. Consequently, data on its binding kinetics, affinity, specificity, and selectivity are not available.

Binding Kinetics and Affinity Studies

No studies reporting the association or dissociation rate constants (kon and koff), or the equilibrium dissociation constant (Kd) for the binding of this compound to any receptor have been identified.

Specificity and Selectivity Profiling against Related Receptors

There is no information available regarding the specificity of this compound for any particular receptor, nor are there any studies profiling its selectivity against a panel of related receptors.

Enzymatic Activity Modulation by this compound

The capacity of this compound to modulate enzymatic activity has not been described in the reviewed scientific literature.

Enzyme Inhibition and Activation Mechanisms

No data exists to suggest that this compound acts as an enzyme inhibitor or activator. Therefore, no mechanisms of action, such as competitive, non-competitive, or uncompetitive inhibition, have been determined.

Allosteric Modulation Studies

There are no published studies investigating the potential for this compound to act as an allosteric modulator of any enzyme.

Protein-Peptide Interaction Dynamics with this compound

Detailed studies on the specific protein-peptide interaction dynamics of this compound are not present in the current body of scientific literature. While general principles of peptide-protein interactions are well-understood, specific data for this tetrapeptide, including identification of binding partners and characterization of the interaction interface, is absent.

Identification of Binding Partners

A thorough search of scientific literature and databases has yielded no studies that identify specific binding partners for the tetrapeptide this compound. Research into the molecular targets with which this peptide may interact, such as receptors, enzymes, or other proteins, has not been published.

Elucidation of Interaction Interfaces

Consistent with the lack of identified binding partners, there is no available information detailing the specific interaction interfaces between this compound and any biological molecule. The amino acid residues and structural motifs that would be involved in such interactions remain uncharacterized.

Cellular Pathways and Signaling Cascades Influenced by this compound (in in vitro or model systems)

There is currently no published research on the effects of this compound on cellular pathways or signaling cascades in in vitro or model systems.

Analysis of Downstream Signaling Events

No studies have been found that analyze downstream signaling events following cellular exposure to this compound. The potential activation or inhibition of specific kinases, phosphatases, or transcription factors by this peptide is unknown.

Transcriptomic and Proteomic Responses to Peptide Exposure

A review of existing literature indicates that no transcriptomic or proteomic studies have been conducted to determine the global changes in gene or protein expression in response to this compound exposure. While there is research on the transcriptomic and proteomic effects of the individual amino acid L-valine in specific contexts, this data cannot be extrapolated to the tetrapeptide. nih.govnih.govnih.govresearchgate.net

Role of this compound in Cellular Processes (e.g., self-assembly, cellular homeostasis)

Specific research on the role of this compound in any cellular processes, including but not limited to self-assembly or the maintenance of cellular homeostasis, is not present in the available scientific literature.

Metabolic Stability and Degradation Pathways of this compound in Biological Contexts

There are no studies available that specifically investigate the metabolic stability and degradation pathways of this compound in any biological context. The enzymes responsible for its breakdown and the resulting metabolic products have not been identified. Information on the degradation of its constituent amino acids, L-threonine and L-valine, is available but does not describe the metabolism of the intact tetrapeptide. nih.govnih.gov

Structural Biology and Conformational Analysis of L Threonylglycyl L Valyl L Valine

High-Resolution Structural Determination of L-Threonylglycyl-L-valyl-L-valine and its Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules in their crystalline state. For a peptide like this compound, obtaining a well-ordered crystal is the first and often most challenging step. The resulting electron density map allows for the precise positioning of each atom, revealing detailed conformational information.

In the context of a peptide-target complex, X-ray crystallography can elucidate the specific interactions between the peptide and its binding partner, such as an enzyme or receptor. For example, the crystal structure of valyl-tRNA synthetase in complex with tRNA(Val) and a valine analog reveals a highly specific binding pocket that accommodates valine. nih.gov This demonstrates how the valine side chains of the tetrapeptide might interact with a hydrophobic pocket on a target protein.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative and based on typical data for small peptides, as specific data for this compound is not available.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 25.1 Å |

| Resolution | 1.8 Å |

| R-factor | 0.19 |

| R-free | 0.22 |

NMR spectroscopy is the primary method for determining the three-dimensional structure of peptides in solution, which is often more biologically relevant than the solid-state structure. By analyzing various NMR parameters, such as the Nuclear Overhauser Effect (NOE), coupling constants, and chemical shifts, a family of structures representing the conformational ensemble of the peptide in solution can be generated.

For this compound, 1D and 2D NMR experiments would be employed. The proton (¹H) NMR spectrum would provide initial information on the chemical environment of the protons. researchgate.net 2D experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be used to assign the proton resonances within each amino acid residue. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining through-space proximities between protons, which provides the distance restraints necessary for structure calculation. nih.gov

Studies on similar peptides indicate that the conformation can be highly dependent on the solvent environment. nih.gov In an aqueous solution, a flexible peptide like this compound might exist as a random coil. However, in the presence of membrane-mimicking environments or upon binding to a target, it could adopt a more defined structure, such as an α-helix or β-turn. nih.gov The conformation of L-valine bound to isoleucyl-tRNA synthetase has been determined using transferred NOE (TRNOE), revealing a specific side-chain orientation. nih.gov

Table 2: Expected ¹H NMR Chemical Shifts for this compound in D₂O (Note: These are estimated chemical shift ranges based on typical values for amino acids in peptides.)

| Proton | Threonine | Glycine (B1666218) | Valine (1) | Valine (2) |

| α-H | 4.1-4.3 ppm | 3.8-4.0 ppm | 4.0-4.2 ppm | 4.0-4.2 ppm |

| β-H | 4.2-4.4 ppm | - | 2.1-2.3 ppm | 2.1-2.3 ppm |

| γ-CH₃ | 1.1-1.3 ppm | - | 0.9-1.1 ppm | 0.9-1.1 ppm |

| γ'-CH₃ | - | - | 0.9-1.1 ppm | 0.9-1.1 ppm |

Cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the structure of large macromolecular complexes at near-atomic resolution. While cryo-EM is not typically used for a small peptide like this compound alone, it would be an invaluable tool if this peptide were part of a large assembly.

Advanced Spectroscopic Characterization of this compound

Spectroscopic techniques provide valuable information about the secondary structure and vibrational properties of peptides, complementing the high-resolution methods.

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is characteristic of the peptide's secondary structure content (α-helix, β-sheet, β-turn, or random coil).

For this compound, the CD spectrum would indicate its predominant conformation in a given solvent. A spectrum with a strong negative band around 200 nm would suggest a random coil structure, which is a likely conformation for a short, flexible peptide in an aqueous solution. springernature.com In contrast, a spectrum with two negative bands around 208 nm and 222 nm would indicate an α-helical conformation, while a single negative band around 218 nm would be characteristic of a β-sheet structure. nih.gov The CD spectrum could be monitored under different conditions (e.g., varying temperature, pH, or solvent) to study conformational transitions. researchgate.net

Table 3: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, Positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm |

| Random Coil | Negative band at ~198 nm |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the local chemical environment, conformation, and hydrogen bonding of the peptide backbone and amino acid side chains.

The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to secondary structure. For this compound, the position of this band in the IR and Raman spectra would provide information about its conformation. For example, an amide I band around 1650-1658 cm⁻¹ is characteristic of an α-helix, while frequencies in the range of 1620-1640 cm⁻¹ and 1670-1695 cm⁻¹ are associated with β-sheets. A band around 1640-1650 cm⁻¹ would suggest a random coil structure. nih.govnih.gov

The spectra would also contain bands corresponding to the vibrations of the amino acid side chains. For instance, the C-H bending and stretching modes of the valine and threonine residues would be observable. core.ac.ukresearchgate.netresearchgate.netresearchgate.net

Table 4: Key Vibrational Bands for Peptide Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Sensitivity |

| Amide I (C=O stretch) | 1600-1700 | Highly sensitive to secondary structure |

| Amide II (N-H bend, C-N stretch) | 1510-1580 | Sensitive to hydrogen bonding and conformation |

| Amide III | 1220-1320 | Complex mode, sensitive to conformation |

| C-H stretching | 2850-3000 | Side chain and backbone CH groups |

Conformational Dynamics and Flexibility of this compound

The function of a peptide is intrinsically linked to its three-dimensional structure and its ability to adopt different conformations in solution. The conformational landscape of this compound is expected to be influenced by the flexibility of the glycine residue and the restrictive nature of the two valine residues. Techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and time-resolved spectroscopy are powerful tools for probing these dynamics.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein and peptide conformational dynamics in solution. nih.gov It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from the solvent (D₂O). This exchange rate is highly dependent on the local structural environment; hydrogens involved in stable hydrogen bonds, such as those in α-helices and β-sheets, exchange much slower than those in flexible, solvent-exposed regions. nih.govyoutube.com

While specific HDX-MS data for this compound is not currently available in the public domain, the principles of the technique allow for a hypothetical analysis. In an HDX-MS experiment on this tetrapeptide, one would expect to observe different deuterium uptake rates for the amide hydrogens along the peptide backbone.

Illustrative HDX-MS Data for a Tetrapeptide:

The following table illustrates the type of data that would be generated from an HDX-MS experiment. The deuterium uptake is measured at different time points, and the percentage of exchange is calculated. Regions with higher uptake are more flexible or solvent-exposed.

| Peptide Segment | Time (min) | Deuterium Uptake (Da) | % Exchange |

| Thr-Gly | 1 | 1.5 | 75% |

| Thr-Gly | 10 | 1.9 | 95% |

| Gly-Val | 1 | 0.8 | 40% |

| Gly-Val | 10 | 1.2 | 60% |

| Val-Val | 1 | 0.4 | 20% |

| Val-Val | 10 | 0.6 | 30% |

This table is illustrative and does not represent actual experimental data for this compound.

The interpretation of such data for this compound would likely indicate that the N-terminal threonine and the flexible glycine residue exhibit faster exchange rates. In contrast, the two C-terminal valine residues, which may form a more compact and sterically hindered structure, would be expected to show slower exchange rates, indicating a more ordered or protected conformation. The use of advanced HDX-MS workflows, including optimized peptide selection and fragmentation, would be crucial for obtaining high-resolution data. nih.govresearchgate.net

Time-resolved spectroscopic techniques, such as time-resolved infrared (TR-IR) or fluorescence spectroscopy, can provide insights into the conformational changes of peptides on timescales ranging from femtoseconds to seconds. mountainscholar.org These methods are particularly useful for studying the kinetics of folding, unfolding, and binding events.

For a peptide like this compound, TR-IR could be used to monitor changes in the amide I band, which is sensitive to the peptide's secondary structure. For instance, a change in the frequency and shape of the amide I band over time could indicate a transition between a random coil and a more ordered conformation, such as a β-turn.

While specific time-resolved spectroscopic studies on this compound have not been reported, studies on other short peptides have demonstrated the power of these techniques. For example, research on photoswitchable thioxopeptides has utilized time-resolved IR spectroscopy to follow structural dynamics on the picosecond timescale. mountainscholar.org Similar approaches could be applied to this compound, potentially by introducing a photoswitchable trigger or by monitoring the intrinsic fluorescence of a labeled variant.

Computational Structure Prediction and Validation for this compound

In the absence of experimental structures, computational methods like molecular dynamics (MD) simulations are invaluable for predicting and understanding the conformational preferences of peptides. researchgate.netbonvinlab.org MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion, providing a detailed view of the peptide's dynamic behavior in a simulated environment, such as in water. bonvinlab.org

Illustrative Predicted Conformational Parameters from a Molecular Dynamics Simulation:

This table presents hypothetical data that could be obtained from an MD simulation of this compound, showing the predominant dihedral angles (phi, psi) for each residue, which define the backbone conformation.

| Residue | Predominant Phi (φ) Angle (degrees) | Predominant Psi (ψ) Angle (degrees) | Predicted Secondary Structure |

| L-Threonine | -120 | +140 | Extended/β-sheet |

| Glycine | +80 | -70 | Turn |

| L-Valine | -130 | +150 | Extended/β-sheet |

| L-Valine | -135 | +160 | Extended/β-sheet |

This table is for illustrative purposes to demonstrate the output of a molecular dynamics simulation and is not based on actual simulation data for this compound.

The validation of such computational models would ideally involve comparison with experimental data from techniques like NMR spectroscopy or circular dichroism, which can provide information about the average secondary structure content. Even in the absence of direct experimental validation for this specific peptide, the simulation results can offer valuable hypotheses about its structural propensities based on established force fields and simulation protocols. nih.gov

Computational and Theoretical Investigations of L Threonylglycyl L Valyl L Valine

Molecular Docking and Ligand-Protein Interaction Modeling for L-Threonylglycyl-L-valyl-L-valine

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this involves modeling its interaction with a target protein's binding site. The process allows for the prediction of binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the complex.

Research on similar tetrapeptides has demonstrated the utility of this approach. For instance, studies have used molecular docking to screen large libraries of tetrapeptides against specific enzymes, like angiotensin-converting enzyme (ACE), to identify potential inhibitors. researchgate.netnih.govelsevierpure.comresearchgate.net In such a study, docking scores are calculated to estimate the binding free energy, with lower scores typically indicating a more stable interaction. researchgate.net For this compound, this method could be employed to screen for potential protein targets and elucidate its binding mode, providing insights into its possible biological functions.

Table 1: Illustrative Molecular Docking Results for a Tetrapeptide with a Hypothetical Protein Target

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A lower value suggests a stronger, more favorable binding interaction. |

| Hydrogen Bonds | 4 | Number of hydrogen bonds formed between the peptide and the protein's active site residues. |

| Key Interacting Residues | Tyr83, Asp121, Phe198 | Specific amino acid residues in the protein's binding pocket that form crucial contacts with the peptide. |

| Inhibition Constant (Ki) (nM) | 150 | Predicted concentration of the peptide required to inhibit the protein's activity by 50%. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Events

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and how it behaves in a biological environment, such as in water or near a cell membrane. nih.govacs.org These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the positions and velocities of the particles over time.

By simulating the peptide for nanoseconds or even microseconds, researchers can observe its folding process, identify stable conformations, and analyze the dynamics of its interaction with a protein target. plos.orgethz.chescholarship.org This provides a more dynamic picture than the static view offered by molecular docking. For example, MD simulations can show how the peptide adapts its shape to fit into a binding pocket or how it might induce conformational changes in the target protein upon binding. nih.govacs.org

Quantum Chemical Calculations of Electronic Properties and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. cuni.cz Methods like Density Functional Theory (DFT) can provide detailed information about the distribution of electrons within the this compound molecule. This allows for the calculation of various electronic properties that govern its chemical behavior.

These calculations can determine the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. For instance, the analysis of these properties can help predict which parts of the peptide are most likely to participate in chemical reactions, form hydrogen bonds, or interact with other molecules. cuni.czmdpi.com Such studies have been applied to peptides to understand properties like their vibrational spectra and the energetics of their different conformations. acs.orgmdpi.com

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Calculated Value | Significance |

| Dipole Moment (Debye) | 5.2 D | Indicates the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |

| HOMO Energy (eV) | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 6.3 eV | An indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability. |

De Novo Peptide Design Principles Applied to this compound Analogs

De novo peptide design involves creating new peptide sequences with desired structures and functions from scratch, rather than by modifying existing ones. nih.gov This field utilizes computational algorithms that explore the vast sequence space to identify peptides that are predicted to fold into a specific three-dimensional shape or bind to a particular target. acs.orgnih.gov

Bioinformatic Analysis of Peptide Motifs and Sequence Homologies Related to this compound

Bioinformatics tools can be used to analyze the sequence "T-G-V-V" (Threonine-Glycine-Valine-Valine) to identify its occurrence in naturally occurring proteins and peptides. nih.gov Databases like UniProt and GenBank can be searched to find proteins that contain this motif. Identifying the proteins where this sequence is found can provide clues about the potential biological role of this compound.

Furthermore, sequence alignment tools can identify homologous sequences in different organisms. biorxiv.org If the T-G-V-V motif is found in a conserved region of a protein family, it may suggest an important structural or functional role. nih.gov Various web-based tools and software are available to perform such analyses, which are crucial for placing the peptide in a broader biological context. oup.comed.ac.ukoup.com

Potential Research Applications and Future Directions for L Threonylglycyl L Valyl L Valine

L-Threonylglycyl-L-valyl-L-valine as a Biochemical Tool for Target Validation and Pathway Elucidation

There is no published research on the use of this compound as a tool for validating biological targets or for elucidating biochemical pathways. The potential of this peptide to interact with specific proteins or enzymes has not been investigated, and therefore its utility in this area remains unknown.

Development of Novel In Vitro Assays Utilizing this compound

A search of scientific literature reveals no instances of in vitro assays that have been developed using this compound as a substrate, inhibitor, or modulator of any biological process.

Engineering this compound for Enhanced Research Utility

There are no studies on the chemical modification or engineering of this compound to enhance its stability, potency, or to introduce novel functionalities for research purposes.

Integration of this compound Research with Systems Biology and Multi-Omics Data

No systems biology or multi-omics studies have been conducted that involve this compound. Consequently, there is no data integrating this peptide into larger biological networks or datasets.

Prospects for this compound in Material Science and Bionanotechnology

There is no research available on the potential applications of this compound in the fields of material science or bionanotechnology. Its properties for self-assembly, biocompatibility, or as a component in biomaterials have not been explored.

Identification of Research Gaps and Emerging Trends in this compound Studies

The primary research gap is the complete absence of studies on this compound. There are currently no emerging trends related to this specific peptide, as it has not yet entered the scientific discourse in any significant way. The lack of foundational research means that any potential of this molecule remains entirely hypothetical.

Data on this compound

While research applications are not documented, basic chemical and physical properties are available from chemical databases.

| Property | Value | Source |

| Molecular Formula | C16H30N4O6 | PubChem |

| Molecular Weight | 374.43 g/mol | PubChem |

| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid | PubChem |

| CAS Number | 798540-77-9 | PubChem |

Q & A

Q. How can researchers optimize the solid-phase synthesis of L-Threonylglycyl-L-valyl-L-valine to minimize side reactions and improve purity?

Methodological Answer:

- Use stepwise coupling with activated amino acids (e.g., HBTU/HOBt) under inert conditions to reduce racemization. Monitor coupling efficiency via Kaiser test or Fmoc deprotection kinetics.

- Purify intermediates using reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate truncated sequences. Final purification should employ preparative HPLC with mass spectrometry (MS) validation .

- Note: Trifluoroacetic acid (TFA) is commonly used for cleavage but may require neutralization to avoid peptide degradation .

Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify backbone connectivity and stereochemistry (e.g., threonine hydroxyl group confirmation).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (±1 Da) and detect impurities.

- Circular Dichroism (CD): Assess secondary structure in solution (e.g., α-helix or β-sheet propensity) under varying pH conditions .

Q. How should researchers handle and store this compound to maintain stability during experiments?

Methodological Answer:

- Store lyophilized peptide at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles.

- For solution use, prepare fresh aliquots in deionized water (pH 5–7) or 0.1% acetic acid. Avoid buffers with oxidizing agents (e.g., peroxides) to prevent decomposition into CO, CO₂, or nitrogen oxides .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the conformational flexibility of this compound in aqueous vs. lipid environments?

Methodological Answer:

- Use software like GROMACS or AMBER with CHARMM36 force fields. Simulate the peptide in explicit solvent (TIP3P water) and a membrane bilayer (e.g., POPC lipids) for 100–200 ns.

- Analyze root-mean-square deviation (RMSD) to assess stability and solvent-accessible surface area (SASA) to quantify hydrophobicity. Validate with experimental CD or NMR data .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Orthogonal Assays: Compare results from SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based assays (e.g., luciferase reporters) to rule out assay-specific artifacts.

- Batch Variability Analysis: Characterize peptide purity (HPLC ≥95%), endotoxin levels, and aggregation (via dynamic light scattering) across different synthesis batches .

Q. How can researchers design experiments to study the peptide’s interaction with membrane-bound receptors (e.g., GPCRs)?

Methodological Answer:

- Fluorescence Labeling: Label the peptide with Cy5 or FITC at the N-terminus. Use confocal microscopy to track cellular uptake and colocalization with tagged receptors.

- Competitive Binding Assays: Co-incubate with unlabeled peptide or known antagonists (e.g., IC₅₀ determination via radioligand displacement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.